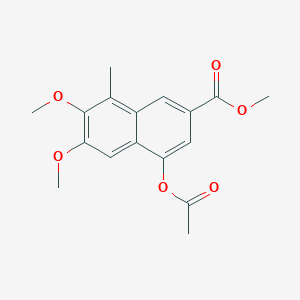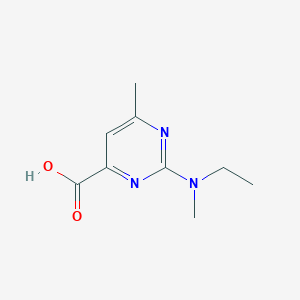
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities . The presence of the tert-butyl group and the chloro-phenyl group in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine typically involves a multi-step process. One common method includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with another substrate at the C2 position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl-(4-chloro-6-phenyl-pyrimidin-2-yl)amine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known anticancer drug that targets specific tyrosine kinases.
Dasatinib: Another anticancer drug with a similar mechanism of action.
Nilotinib: Used for treating certain types of leukemia.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H16ClN3 |
|---|---|
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
N-tert-butyl-4-chloro-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3/c1-14(2,3)18-13-16-11(9-12(15)17-13)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
KZNPKULAQJHULY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)
![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)

![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)

![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)


![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)


